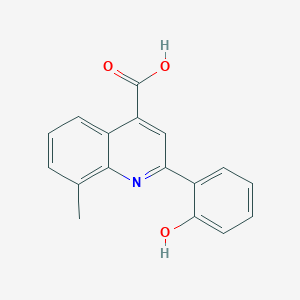

2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydroxyphenylacetic acid is a hydroxy monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 2-hydroxyphenyl group. It is a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria .

Molecular Structure Analysis

The molecular structure of 2-Hydroxyphenylacetic acid shows a coplanar ring system. The evidence supports that it exerts its activity via penetration of the bacterial cell membranes, thereby causing depolarisation, rupture of membranes, subsequent leakage of cellular contents and cell death .

Chemical Reactions Analysis

The absence of emission can be explained by a fast proton transfer from the OH group to the nitrogen atoms of the pyrimidine ring to yield an excited tautomer .

Physical And Chemical Properties Analysis

2-Hydroxyphenylacetic acid appears as a beige powder. The melting point is between 145 - 147 °C .

Applications De Recherche Scientifique

Photolabile Protecting Groups

2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid and its derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), are explored for their potential as photolabile protecting groups. BHQ shows greater single-photon quantum efficiency compared to other esters and has enough sensitivity for multiphoton-induced photolysis for in vivo use. Its increased solubility and low fluorescence make it useful as a caging group for biological messengers, indicating a new avenue for controlled release of bioactive molecules upon light activation (Fedoryak & Dore, 2002).

C-H Bond Functionalization

Research into auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds in carboxylic acid derivatives reveals that compounds related to 2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid can be used as substrates. This method allows for selective monoarylation of primary sp3 C-H bonds and alkylation of both sp3 and sp2 C-H bonds, demonstrating the chemical versatility and functional group tolerance of these compounds (Shabashov & Daugulis, 2010).

Luminescent Materials

The study of 4,8-Dihydroxyquinoline-2-carboxylic acid, a derivative, reveals its ability to serve as a tridentate ligand in complexation with NH4VO3, leading to the synthesis of cis-dioxovanadium(V) complexes. These complexes exhibit interesting packing arrangements in their crystal structure, creating channel cavities occupied by water molecules. This structural feature could be of interest for the development of luminescent materials or catalysts (Moriuchi et al., 2007).

Supramolecular Chemistry

8-Hydroxyquinoline derivatives form robust lamellar structures in combination with pyromellitic acid, illustrating the potential of these compounds in constructing extended supramolecular networks. Such frameworks could find applications in materials science, particularly in the design of novel molecular architectures (Wang et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-10-5-4-7-11-13(17(20)21)9-14(18-16(10)11)12-6-2-3-8-15(12)19/h2-9,19H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYPLHNZZASFOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-(2,3-Dihydro-1H-inden-2-yl)ethylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2642468.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2642475.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide](/img/structure/B2642476.png)

![5-((3,4-Dimethoxyphenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2642478.png)

![9-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2642483.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2642484.png)

![N-(4-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2642487.png)